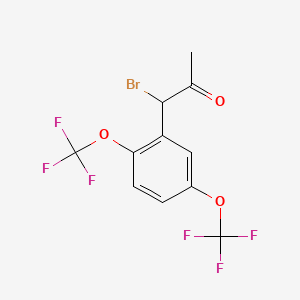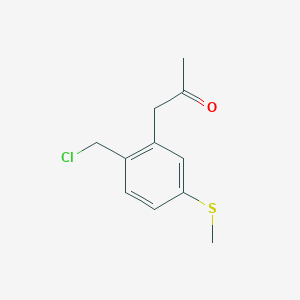
1-(3-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one is an organic compound with a unique structure that includes a difluoromethoxy group, a mercapto group, and a propan-2-one moiety
Métodos De Preparación
The synthesis of 1-(3-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethoxy Group: This step involves the introduction of the difluoromethoxy group onto an aromatic ring. This can be achieved using reagents such as difluoromethyl ether and a suitable catalyst.
Introduction of the Mercapto Group: The mercapto group can be introduced through a nucleophilic substitution reaction, where a thiol group replaces a leaving group on the aromatic ring.
Formation of the Propan-2-one Moiety: The final step involves the formation of the propan-2-one moiety through a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(3-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. The propan-2-one moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
1-(3-(Difluoromethoxy)-5-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-(3-(Difluoromethoxy)phenyl)propan-2-one:
1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one: Contains a trifluoromethylthio group instead of a mercapto group, which can significantly alter its chemical properties and reactivity.
1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-2-one: Similar structure but with different positioning of the functional groups, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the aromatic ring, providing a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10F2O2S |
|---|---|
Peso molecular |
232.25 g/mol |
Nombre IUPAC |
1-[3-(difluoromethoxy)-5-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2O2S/c1-6(13)2-7-3-8(14-10(11)12)5-9(15)4-7/h3-5,10,15H,2H2,1H3 |
Clave InChI |
RYQWRDFSJOXFPK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC(=CC(=C1)S)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N,N-bis[2-(benzoyloxy)ethyl]-](/img/structure/B14072151.png)
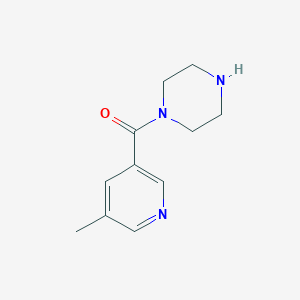
![7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B14072155.png)
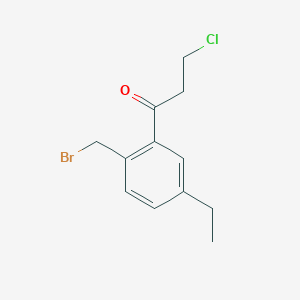


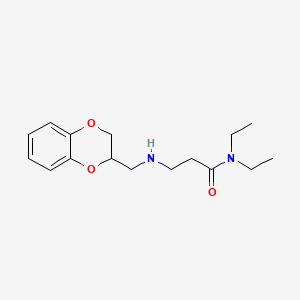
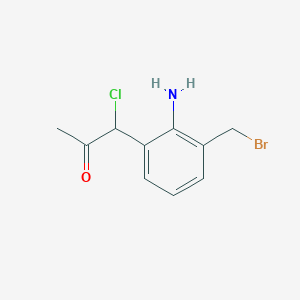
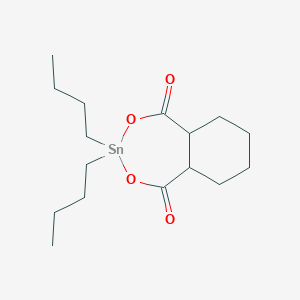

![(E)-3-(2-(4-hydroxy-3-methoxybenzylidene)-1-(2-hydroxyethyl)hydrazinyl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B14072229.png)

